Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino and carbamoyl groups: These functional groups can be introduced through nucleophilic substitution reactions.
Chlorination of the benzoate ring:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the chlorobenzoate to a hydroxybenzoate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate
- Methyl 5-(5-amino-1H-pyrazol-1-yl)-2-chlorobenzoate
- Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-benzoate
Uniqueness
Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate is unique due to the specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of both amino and carbamoyl groups on the pyrazole ring, along with the chlorobenzoate moiety, may confer distinct properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C12H11ClN4O3 |
---|---|
Molecular Weight |
294.69 g/mol |
IUPAC Name |
methyl 5-(5-amino-4-carbamoylpyrazol-1-yl)-2-chlorobenzoate |
InChI |
InChI=1S/C12H11ClN4O3/c1-20-12(19)7-4-6(2-3-9(7)13)17-10(14)8(5-16-17)11(15)18/h2-5H,14H2,1H3,(H2,15,18) |
InChI Key |
YHWZHSNWGBCTBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2C(=C(C=N2)C(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.